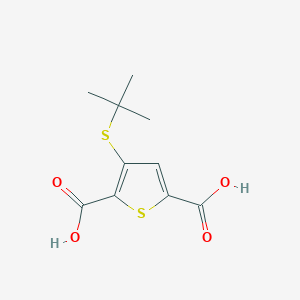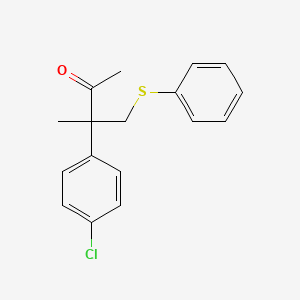
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylsulfanyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chlorobenzaldehyde with methylmagnesium bromide to form 4-chlorophenyl-2-propanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylsulfanylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and phenylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
4-(4-Chlorophenyl)-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.
3-(4-Methylphenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one:
Uniqueness
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and phenylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
53253-26-2 |
|---|---|
Formule moléculaire |
C17H17ClOS |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-methyl-4-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C17H17ClOS/c1-13(19)17(2,14-8-10-15(18)11-9-14)12-20-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
Clé InChI |
NCZGBLQOGNNJSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CSC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

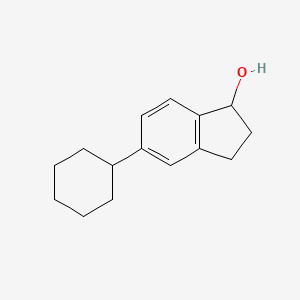

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

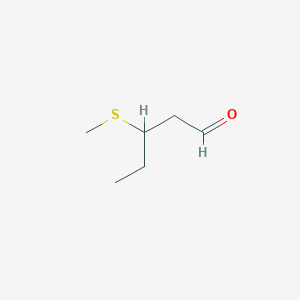
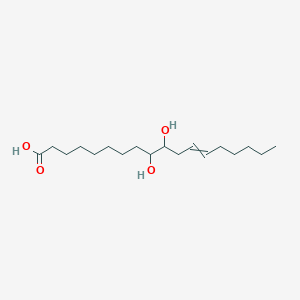


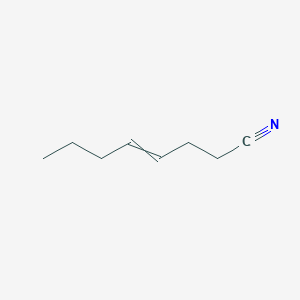
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

